molecular formula C11H17N2O16P3 B12372942 [(2R,3R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl] acetate

[(2R,3R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl] acetate

Cat. No.: B12372942
M. Wt: 526.18 g/mol
InChI Key: WAHPZOXFVZXFMC-HZRXXTQPSA-N
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Description

The compound “[(2R,3R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl] acetate” is a complex organic molecule with significant importance in various scientific fields This compound is characterized by its intricate structure, which includes a pyrimidine ring, multiple hydroxyl groups, and phosphate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “[(2R,3R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl] acetate” typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine ring, followed by the introduction of hydroxyl and phosphate groups. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the correct stereochemistry of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and purity. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The pyrimidine ring can be reduced under specific conditions to yield different derivatives.

    Substitution: The phosphate groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reactions typically occur under controlled temperatures and may require inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of derivatives with specific properties, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential role in cellular processes. Its phosphate groups are of particular interest due to their involvement in energy transfer and signaling pathways within cells.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. Its ability to interact with biological molecules makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound is used in the production of specialized materials, such as coatings and adhesives. Its unique chemical properties make it suitable for applications requiring high stability and reactivity.

Mechanism of Action

The mechanism of action of “[(2R,3R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl] acetate” involves its interaction with specific molecular targets. The compound’s phosphate groups can participate in phosphorylation reactions, which are crucial for regulating various cellular functions. Additionally, its ability to form hydrogen bonds and interact with enzymes allows it to modulate biochemical pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • [(2R,3R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxymethyl]oxolan-3-yl] phosphate
  • [(2R,3R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxymethyl]oxolan-3-yl] sulfate

Uniqueness

The uniqueness of “[(2R,3R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxymethyl]oxolan-3-yl] acetate” lies in its specific combination of functional groups and stereochemistry. This unique structure allows it to participate in a wide range of chemical reactions and interact with biological molecules in ways that similar compounds may not. Its versatility and reactivity make it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C11H17N2O16P3

Molecular Weight

526.18 g/mol

IUPAC Name

[(2R,3R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl] acetate

InChI

InChI=1S/C11H17N2O16P3/c1-5(14)26-9-6(4-25-31(21,22)29-32(23,24)28-30(18,19)20)27-10(8(9)16)13-3-2-7(15)12-11(13)17/h2-3,6,8-10,16H,4H2,1H3,(H,21,22)(H,23,24)(H,12,15,17)(H2,18,19,20)/t6-,8?,9+,10-/m1/s1

InChI Key

WAHPZOXFVZXFMC-HZRXXTQPSA-N

Isomeric SMILES

CC(=O)O[C@H]1[C@H](O[C@H](C1O)N2C=CC(=O)NC2=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O

Canonical SMILES

CC(=O)OC1C(OC(C1O)N2C=CC(=O)NC2=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O

Origin of Product

United States

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